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molecular formula C11H8N2O4 B1630137 Methyl 5-nitroisoquinoline-3-carboxylate CAS No. 581812-72-8

Methyl 5-nitroisoquinoline-3-carboxylate

Cat. No. B1630137
M. Wt: 232.19 g/mol
InChI Key: BYMILMIMXOKQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247413B2

Procedure details

The product of Example 71A (10.33 g, 44.5 mmol) in acetic acid/water (3/1) (320 mL) was treated with iron powder (5.06 g, 90.7 mmol). After stirring for 16 hours at room temperature, the reaction mixture was filtered the filtrate concentrated under reduced pressure to approximately half the original volume. The mixture was then extracted with dichloromethane (3×200 mL). The organic fractions were combined, dried (MgSO4), and the filtrate concentrated under reduced pressure to afford crude material. A precipitate formed in the aqueous phase after sitting for several hours. This was filtered to afford additional crude material. The crude material was purified by column chromatography (2% methanol/CH2Cl2) to provide the title compound. MS (ESI+) m/z 203 (M+H)+; MS (ESI−) m/z 201 (M−H)−; 1H NMR (DMSO-d6, 300 MHz) δ 3.92 (s, 3H), 6.34 (s, 2H), 6.96 (dd, J 1.0, 7.8, 1H), 7.31 (d, J 8.1, 1H), 7.51 (t, J 7.9, 1H), 8.82 (s, 1H), 9.15 (s, 1H); Anal. Calcd for C11H10N2O2: C, 65.34; H, 4.99; N, 13.85. Found: C, 65.03; H, 4.95; N, 13.65.
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
5.06 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[N:8]=[CH:9]2)([O-])=O>C(O)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[N:8]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
10.33 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)C(=O)OC
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)(=O)O.O
Name
Quantity
5.06 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to approximately half the original volume
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material
CUSTOM
Type
CUSTOM
Details
A precipitate formed in the aqueous phase
WAIT
Type
WAIT
Details
after sitting for several hours
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
to afford additional crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (2% methanol/CH2Cl2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C2C=C(N=CC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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